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Introduction to EYA Proteins and Their Therapeutic
Potential

The Eyes Absent (EYA) family of proteins (EYA1-4) represents a unique class of dual-function enzymes
that play critical roles in both normal development and cancer progression. These proteins are unusual in that
they function both as transcriptional co-activators and as tyrosine phosphatases, making them intriguing
targets for therapeutic intervention. The EYA proteins are characterized by a conserved C-terminal Eya
Domain (ED) that contains the phosphatase activity, which belongs to the haloacid dehalogenase (HAD)
superfamily of hydrolases. What distinguishes EYA phosphatases from classical protein tyrosine
phosphatases (PTPs) is their use of an aspartate residue as the catalytic nucleophile rather than a cysteine

residue, and their requirement for Mg?* cofactor for enzymatic activity [1] [2].

The therapeutic relevance of EYA inhibitors stems from the documented overexpression of EYA proteins in
multiple cancer types. EYA2 is overexpressed in breast and ovarian cancers, EYA4 in malignant peripheral
nerve sheath tumors, and EYA1 and EYA3 have been implicated in leukemias and other malignancies [2] [3]
[4]. The phosphatase activity of EYA proteins has been shown to promote DNA damage repair, cell
motility, invasion, and angiogenesis, making them attractive targets for anti-cancer therapy. Additionally,
EYA proteins interact with the SIX family of homeobox transcription factors, and this complex is critical for

the transcriptional regulation of genes involved in tumor progression and metastasis [2] [3].
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Benzarone and Benzbromarone Derivatives as EYA
Inhibitors

Key Compounds and Their Quantitative Inhibition Data

Benzarone and benzbromarone were initially identified as allosteric inhibitors of EYA proteins through
experimental screening approaches. These compounds, previously used as uricosuric agents for gout
treatment, have been repurposed as EYA phosphatase inhibitors and serve as lead compounds for further
optimization [1] [3]. Based on the benzarone scaffold, researchers have developed a panel of 35 derivatives
with enhanced inhibitory properties, with DS-1-38 emerging as a particularly promising compound showing

excellent brain penetrance and in vivo efficacy against medulloblastoma [1].

Table 1: Quantitative Inhibition Data of Key EYA Inhibitors

Molecular o Cellular Assay Therapeutic
Compound ICsolInhibition .
Target Results Evidence
Benzbromarone EYA2, Potent inhibition of  Inhibited endothelial Reduced viability in
EYA3 EYA3 tyrosine cell migration and MLL-r leukemia;
phosphatase tube formation; Anti- Increased survival in
activity [3] angiogenic effects in mouse models [4]
zebrafish [3]
Benzarone EYA2, Selective towards Inhibited motility of
EYA3 EYAvs. PTP1B [3] mammary epithelial
and endothelial cells
3]
DS-1-38 EYAL Designed Inhibited SHH-MB Increased lifespan in
benzarone growth in vitro; SHH-medulloblastoma

derivative [1]

Excellent brain
penetrance [1]

mice by >40% [1]
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Molecular I Cellular Assay Therapeutic
Compound ICsolInhibition .
Target Results Evidence
6-OH- EYA3 More potent than Most potent
Benzbromarone parent compound metabolite in
[5] migration and

tubulogenesis assays

[5]

NCGC00249987 EYA2 ICso values Inhibited migration, Chemical probe for
(9987) ranging from 1.8 to  invadopodia studying Eya2 function
79 uM [6] formation, and [2]

invasion of lung
cancer cells [2]

Structure-Activity Relationships

The structure-activity relationship (SAR) analysis of benzbromarone metabolites and derivatives reveals key

insights into the structural requirements for EYA inhibition:

¢ The 6-hydroxy metabolite of benzbromarone demonstrates significantly enhanced potency
compared to the parent compound in both enzymatic and cellular assays, including endothelial cell
migration and tubulogenesis assays [5].

¢ |n contrast, 5-hydroxy and 1'-hydroxy metabolites show reduced inhibition of EYA tyrosine
phosphatase activity and are less effective in cellular assays [5].

e Longer substituents at the 2-position of the benzofuran ring improve EYAS3 binding and inhibition but
demonstrate reduced efficacy in cellular assays, likely due to increased non-specific protein binding
and reduced bioavailability [5].

e The 1-(5-bromobenzofuran-2-yl)ethan-1-one scaffold serves as a key intermediate in the synthesis
of DS-1-38 derivatives, with specific modifications enhancing both potency and blood-brain barrier
penetration [1].

Experimental Protocols for EYA Inhibition Studies

Phosphatase Activity Assays
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The assessment of EYA phosphatase activity and its inhibition typically employs multiple complementary

approaches:

e pNPP Hydrolysis Assay: The phosphatase activity is measured using p-nitrophenylphosphate
(pNPP) as a substrate. The standard reaction mixture contains 100 mM TAB buffer (25 mM Tris, 50
mM acetic acid, 25 mM bis-Tris), 150 mM NaCl, 0.1 mM EDTA, and 1 mM DTT. The reaction is
initiated by adding the EYA protein to the pNPP-containing buffer pre-incubated at 37°C. The reaction
is stopped with NaOH, and the amount of hydrolysis product (pNP) is quantified by measuring
absorption at 405 nm (e = 1.78 x 10* M~tcm™1) [7] [5].

e Malachite Green Phosphate Detection: As an alternative method, phosphate release from specific
phosphopeptide substrates (such as the C-terminal phosphopeptide of y-H2AX) is measured using the
malachite green assay, which is read at 650 nm [2] [3]. This approach provides higher sensitivity and

substrate specificity compared to pNPP assays.

¢ Kinetic Parameter Determination: Initial velocities are measured at various substrate concentrations
and plotted as a function of substrate concentration. The data points are fitted to the Michaelis-

Menten equation to determine kcat and Km values using appropriate software such as SigmaPlot [7].

Cellular Assays for EYA Inhibitor Activity

e Endothelial Cell Migration Assay: HUVECs are seeded on 24-well plates and cultured to confluency.
Monolayers are scratch-wounded using a pipette tip, washed with PBS, and incubated with EYA
inhibitors or vehicle control. Migrated cells are counted at various time points using image analysis

software such as ImageJ [5].

o Tubulogenesis Assay: Growth factor-reduced Matrigel is added to 96-well plates and polymerized.
HUVECs (10,000 cells/well) in complete medium with inhibitors or vehicle are added and incubated
for 24 hours at 37°C. Tube formation is quantified by measuring tube length using the NeuronJ plugin

for ImageJ [3] [5].

e Aortic Ring Assay: Aortic ring explants from mice are cultured in a 3D collagen matrix with
VEGF16s5 and test inhibitors. After 10 days with medium changes every two days, explants are fixed,

stained with Isolectin-B4, and imaged to quantify angiogenic sprouting [5].
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e Cell Viability Assays: For leukemia models, cells are treated with increasing concentrations of
benzbromarone, and viability is assessed using colorimetric assays such as WST-8. ICso values are

calculated from dose-response curves [4].

Therapeutic Applications and Evidence

Sonic Hedgehog Medulloblastoma (SHH-MB)

EYA1 is critically important for tumorigenesis and proliferation of SHH-medulloblastoma, with single-cell
sequencing showing EYA1 expression in virtually every cancer cell [1]. The benzarone derivative DS-1-38

has demonstrated exceptional promise in SHH-MB models:

e DS-1-38 functions as an EYA antagonist and opposes SHH signaling pathway activation

¢ [t inhibits SHH-MB growth in vitro and shows excellent brain penetrance

¢ In genetically engineered mouse models predisposed to fatal SHH-MB, DS-1-38 treatment increased
lifespan by over 40% [1]

Leukemia Models

Recent research has identified EYA family phosphatase activity as a therapeutic vulnerability in KMT2A-

rearranged leukemia (MLL-r leukemia). Benzbromarone treatment:

¢ Selectively reduced viability in MLL-r and EYA-expressing MLL-nonrearranged leukemia cells

¢ Increased global RNA Pol Il CTD Tyrl phosphorylation, linking EYA inhibition to transcriptional
dysregulation

¢ In vivo treatment significantly prolonged survival and reduced leukemia burden without overt toxicity

e Demonstrated synergy with menin-MLL inhibitors (VTP50469) and additive effects with DOT1L
inhibitors (EPZ5676) [4]

Angiogenesis Inhibition

The EYA tyrosine phosphatase activity is pro-angiogenic, playing critical roles in endothelial cell migration

and tube formation. EYA inhibition by benzbromarone and benzarone:
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e Attenuated tubulogenesis in Matrigel assays and sprouting angiogenesis in ex vivo aortic ring assays
e Demonstrated dose-dependent anti-angiogenic effects in zebrafish embryo models
¢ Inhibited endothelial cell migration without significantly affecting proliferation [3] [5]

Mechanism of Action and Signaling Pathways

The EYA inhibitors function through an allesteric inhibition mechanism, as revealed by structural studies
of EYA2 in complex with NCGC00249987. The crystal structure shows that these compounds bind to an
induced pocket distant from the active site, causing a conformational change in the active site that is
unfavorable for Mg?* binding, thereby inhibiting tyrosine phosphatase activity [2]. This allosteric
mechanism explains the high specificity of these inhibitors for EYA proteins compared to other

phosphatases.

DNA Damage

Allosteric Inhibition
-

Promotes Repair /Enhances

Click to download full resolution via product page

EYA phosphatase signaling and inhibition mechanism. EYA integrates multiple cancer-promoting pathways

through its phosphatase activity, which is allosterically inhibited by benzarone/benzbromarone derivatives.
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The signaling pathways affected by EYA inhibition include:

« DNA Damage Response Pathway: EYA dephosphorylates Tyr-142 of histone H2AX, directing cells
toward DNA repair rather than apoptosis following damage [2] [3]

e Transcriptional Regulation: EYA proteins complex with SIX transcription factors to regulate gene
expression programs involved in development and cancer progression [2]

¢ Cell Motility and Invasion: EYA phosphatase activity promotes invadopodia formation, migration,
and invasion through mechanisms involving cytoskeletal regulation [2] [3]

¢ Angiogenic Signaling: EYA activity in endothelial cells facilitates migration and tube formation,
critical steps in angiogenesis [3] [5]

Future Directions and Development Considerations

The development of EYA inhibitors faces several challenges and opportunities:

o Hepatotoxicity Concerns: Benzbromarone was withdrawn from some markets due to hepatotoxicity,
primarily attributed to the 6-hydroxy metabolite formation by CYP2C9. However, recent studies
indicate that effective anti-cancer doses may be lower than those associated with hepatotoxicity, and

proper monitoring can mitigate risks [4] [5].

e Combination Therapies: EYA inhibitors show promising synergy with existing targeted therapies. In
leukemia models, benzbromarone synergizes with menin-MLL inhibitors and shows additive effects
with DOTIL inhibitors. In solid tumors, combination with DNA-damaging agents may enhance

efficacy through impairment of DNA repair pathways [4].

e Biomarker Development: EYA expression levels, particularly EYA1 and EYA3, show promise as
predictive biomarkers for patient stratification. The inverse correlation between combined
EYA1/EYA3 expression and benzbromarone ICso values supports their use in identifying likely

responders [4].

¢ Novel Derivatives: The development of DS-1-38 and optimization of benzarone derivatives represent
promising approaches to enhance potency, improve blood-brain barrier penetration, and reduce

potential off-target effects [1].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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